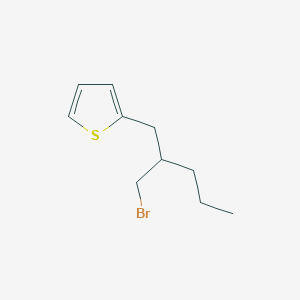
2-(2-(Bromomethyl)pentyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Bromomethyl)pentyl)thiophene is an organic compound with the molecular formula C10H15BrS and a molecular weight of 247.2 g/mol . This compound features a thiophene ring substituted with a bromomethyl group and a pentyl chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Bromomethyl)pentyl)thiophene typically involves the bromination of a suitable precursor. One common method is the bromination of 2-pentylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Bromomethyl)pentyl)thiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Reagents like LiAlH4 in dry ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding methyl-substituted thiophene.
Scientific Research Applications
2-(2-(Bromomethyl)pentyl)thiophene has several applications in scientific research:
Biology: Potential use in the development of biologically active compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-(Bromomethyl)pentyl)thiophene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the thiophene ring undergoes electrophilic attack by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Similar Compounds
2-(2-(Bromomethyl)phenyl)thiophene: Similar structure but with a phenyl group instead of a pentyl chain.
2-(2-(Bromomethyl)-2-methylpentyl)thiophene: Similar structure but with an additional methyl group on the pentyl chain.
Uniqueness
2-(2-(Bromomethyl)pentyl)thiophene is unique due to its specific substitution pattern, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C10H15BrS |
|---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
2-[2-(bromomethyl)pentyl]thiophene |
InChI |
InChI=1S/C10H15BrS/c1-2-4-9(8-11)7-10-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 |
InChI Key |
FREQILYAHUGKQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CC=CS1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















